BENGHE Foundational & Exploratory

Check Availability & Pricing

Enfuvirtide (T-20): A Technical Guide to its
Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Enfuvirtide T-20

Cat. No.: B12795773

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enfuvirtide (T-20), marketed as Fuzeon, represents a landmark achievement in antiretroviral
therapy as the first-in-class HIV fusion inhibitor. Its unique mechanism of action, targeting the
viral entry process, provided a crucial therapeutic option for patients with multi-drug resistant
HIV-1. This technical guide provides an in-depth overview of the discovery, development,
mechanism of action, and key experimental data related to Enfuvirtide.

Discovery and Development History

The journey of Enfuvirtide began with the scientific pursuit of novel HIV therapeutic targets
beyond the established reverse transcriptase and protease enzymes. Researchers at Duke
University initiated the exploration of peptides that could interfere with the HIV fusion process.

[1][]

e 1993: A synthetic peptide, initially designated DP-178, demonstrated significant in vitro
antiretroviral activity by targeting the gp41 transmembrane protein of the HIV envelope.[2]

e 1996: The pharmaceutical company Trimeris was formed by the Duke University researchers
to further develop this promising compound, which was then renamed T-20.[1][2]
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e 1999: Trimeris entered into a strategic partnership with Hoffmann-La Roche to co-develop T-
20, leveraging Roche's extensive experience in drug development and commercialization.[1]

[2]

e March 13, 2003: Following successful and pivotal clinical trials, the U.S. Food and Drug
Administration (FDA) granted approval for Enfuvirtide (Fuzeon), marking the introduction of
the first HIV fusion inhibitor for the treatment of HIV-1 infection.[1][2]

Mechanism of Action: Inhibition of HIV-1 Fusion

Enfuvirtide's therapeutic effect is derived from its ability to specifically interrupt the final stage of
HIV-1's entry into host CD4+ T-cells: the fusion of the viral and cellular membranes.[1] This
process is mediated by the HIV-1 envelope glycoprotein complex, composed of gp120 and

gp4l.

The key steps in the HIV-1 fusion process and the inhibitory action of Enfuvirtide are as follows:

» Receptor Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the
host T-cell.

o Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing
it to bind to a co-receptor, either CCR5 or CXCR4.

e gp4l Conformational Change: Co-receptor binding induces a significant conformational
change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and
C-terminal heptad repeat (HR2) regions of gp41 are exposed.

¢ Pre-hairpin Intermediate Formation: The hydrophobic fusion peptide at the N-terminus of
gp41l inserts into the host cell membrane. This forms a "pre-hairpin intermediate" structure,
bridging the virus and the host cell.

e Six-Helix Bundle Formation and Fusion: The HR1 and HR2 domains of gp41 then fold back
on each other, forming a thermostable six-helix bundle. This action brings the viral and
cellular membranes into close proximity, leading to the formation of a fusion pore and
subsequent entry of the viral capsid into the host cell.
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Enfuvirtide, a 36-amino acid synthetic peptide, is designed to mimic a segment of the HR2
domain of gp41. It competitively binds to the HR1 domain during the pre-hairpin intermediate
stage. This binding event physically obstructs the interaction between the viral HR1 and HR2
domains, thereby preventing the formation of the six-helix bundle and halting the fusion
process.
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Diagram 1: HIV-1 Fusion and Inhibition by Enfuvirtide.

Quantitative Efficacy Data

The antiviral activity of Enfuvirtide has been quantified through various in vitro and clinical

studies.
Parameter Value Range Assay Method
IC50 (Clades A-G) 4 to 480 ng/mL CMAGI Assay
IC50 (Cell-Cell Fusion) 23 £ 6 nM Cell-Cell Fusion Assay
Binding Affinity (Kd) 307 nM N/A
Plasma Protein Binding 92% N/A
In vivo Half-life (T1/2) 3.8 hours N/A

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b12795773?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12795773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50%
inhibition in vitro. Kd (dissociation constant) is a measure of binding affinity.

Clinical Trial Efficacy (TORO 1 & 2 Studies)

The pivotal Phase 3 clinical trials, TORO 1 and TORO 2 (T-20 versus Optimized Regimen
Only), demonstrated the efficacy of Enfuvirtide in heavily treatment-experienced patients with
multidrug-resistant HIV-1.

Clinical Trial Parameter Enfuvirtide + Optimized Optimized Background
Background Alone

TORO 1 (Week 24)

Mean Viral Load Reduction -1.696 log10 copies/mL -0.764 log10 copies/mL

Mean CD4+ Count Increase 76 cells/mm3 32 cells/mm3

TORO 1 & 2 (Week 48)

Mean Viral Load Reduction -1.48 1og10 copies/mL -0.63 log10 copies/mL

Mean CD4+ Count Increase 91 cells/mm3 45 cells/mms3

Key Experimental Protocols

The development and characterization of Enfuvirtide relied on several key experimental
assays.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1
envelope glycoprotein with cells expressing CD4 and co-receptors.

Methodology:
o Cell Culture:

o Effector cells (e.g., HEK293T) are engineered to express HIV-1 envelope glycoproteins
(gp120/gp41).
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o Target cells (e.g., U87.CD4.CXCR4/CCR5) are engineered to express CD4 and the
appropriate co-receptors. These cells often contain a reporter gene (e.g., luciferase) under
the control of a Tat-responsive promoter.

Co-culture: Effector and target cells are co-cultured in a 96-well plate.
Inhibitor Addition: Serial dilutions of Enfuvirtide are added to the co-culture wells.
Incubation: The plate is incubated to allow for cell fusion.

Quantification of Fusion: Upon fusion, the Tat protein from the effector cells activates the
reporter gene in the target cells. Fusion events are quantified by measuring the reporter
gene product (e.g., luminescence for luciferase).

Data Analysis: The percentage of fusion inhibition is calculated for each inhibitor
concentration, and the IC50 value is determined.
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Diagram 2: Workflow for a Cell-Cell Fusion Assay.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of an inhibitor to prevent the entry of single-round infectious

pseudoviruses into target cells.
Methodology:
e Pseudovirus Production:

o HEK293T cells are co-transfected with two plasmids:
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» An Env-expressing plasmid.

= An Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).
o The resulting pseudoviruses can infect cells but are replication-incompetent.

Cell Culture: Target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4 and contain a
Tat-responsive reporter gene are seeded in 96-well plates.

Inhibitor Treatment: The target cells are pre-incubated with serial dilutions of Enfuvirtide.
Infection: A standardized amount of pseudovirus is added to the wells.

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter
gene expression.

Quantification of Entry: The level of infection is quantified by measuring the reporter gene
expression (e.g., luminescence).

Data Analysis: The percentage of entry inhibition is calculated, and the IC50 value is
determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Enfuvirtide (T-20): A Technical Guide to its Discovery
and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12795773#discovery-and-development-history-of-
enfuvirtide-t-20]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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